molecular formula C13H19NO2 B10850838 N-(3-(3-methoxyphenyl)propyl)propionamide

N-(3-(3-methoxyphenyl)propyl)propionamide

Cat. No.: B10850838
M. Wt: 221.29 g/mol
InChI Key: VVTCACGOXCPEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(3-methoxyphenyl)propyl)propionamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group attached to a propyl chain, which is further connected to a propionamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-methoxyphenyl)propyl)propionamide typically involves the reaction of 3-(3-methoxyphenyl)propylamine with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-methoxyphenyl)propyl)propionamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-(3-methoxyphenyl)propyl)propionamide involves its interaction with specific molecular targets, such as melatonin receptors. It acts as a ligand for these receptors, modulating their activity and influencing various physiological processes. The compound’s effects are mediated through the activation or inhibition of signaling pathways associated with these receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(3-methoxyphenyl)propyl)propionamide is unique due to its specific structural features, such as the position of the methoxy group on the phenyl ring.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-[3-(3-methoxyphenyl)propyl]propanamide

InChI

InChI=1S/C13H19NO2/c1-3-13(15)14-9-5-7-11-6-4-8-12(10-11)16-2/h4,6,8,10H,3,5,7,9H2,1-2H3,(H,14,15)

InChI Key

VVTCACGOXCPEPB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCCC1=CC(=CC=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.